molecular formula C14H15Cl2N3 B1382972 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride CAS No. 1955515-70-4

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride

Cat. No.: B1382972
CAS No.: 1955515-70-4
M. Wt: 296.2 g/mol
InChI Key: KICVJCCSRKERIL-UHFFFAOYSA-N
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Description

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride is a chemical compound with the molecular formula C14H15Cl2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride typically involves the reaction of 1-phenyl-1H-benzoimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include formaldehyde, ammonium chloride, and hydrochloric acid .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for a variety of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

(1-phenylbenzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;;/h1-9H,10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICVJCCSRKERIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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